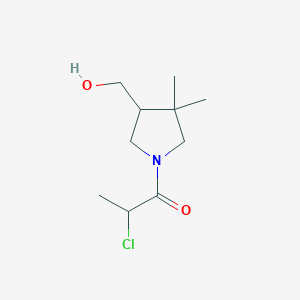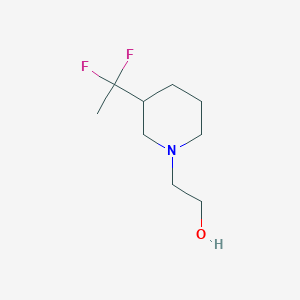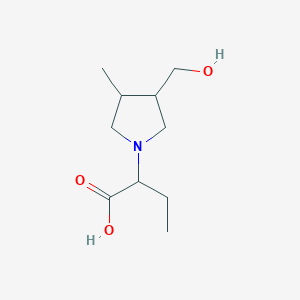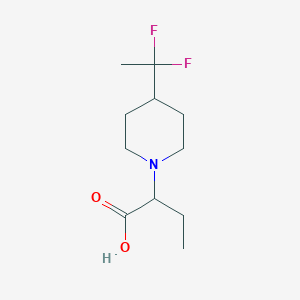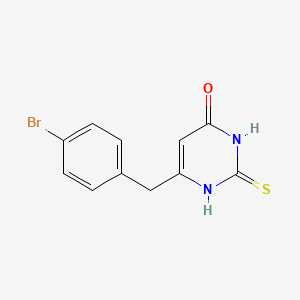
6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Vue d'ensemble
Description
6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, or 6-BBT, is an organic compound consisting of a bromobenzyl group bound to a thioxo-2,3-dihydropyrimidin-4(1H)-one moiety. It is a relatively new compound, first synthesized in 2016 and has since been studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
The synthesis of thioxopyrimidine derivatives, including those similar to "6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one", has been explored for their potential pharmacological properties. Ranise et al. (1997) reported the synthesis of 6-thiosubstituted dihydropyrimidinones to evaluate the influence of alkyl substituents on the pharmacological profile, highlighting their local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities Ranise et al., 1997.
Antitumor and Cytotoxic Activities
Kökbudak et al. (2020) focused on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin, demonstrating their cytotoxic activities against human liver and breast cancer cell lines, providing insights into their potential as cancer therapeutics Kökbudak et al., 2020.
Antimicrobial and Antioxidant Potential
The exploration of new 2,3-disubstituted quinazoline-4(3H)-ones for their in vitro antibacterial activities against Gram-positive and Gram-negative bacteria demonstrated potent inhibitory action. Additionally, these compounds were evaluated for their antioxidant potential, revealing significant activities in some derivatives Ashok Kumar et al., 2011.
Anti-HIV-1 Activity
Novikov et al. (2004) synthesized 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one with various substituents, showing virus-inhibiting properties against human immunodeficiency virus type 1 in vitro. This research underscores the potential of such derivatives in anti-HIV-1 therapy Novikov et al., 2004.
Corrosion Inhibition
Thiopyrimidine derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid. Among these, certain derivatives demonstrated high efficiency, indicating their potential as effective corrosion inhibitors Priyanka Singh et al., 2016.
Propriétés
IUPAC Name |
6-[(4-bromophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILJHCDMNCWASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



